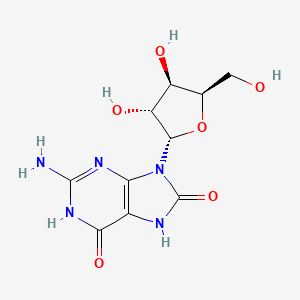
1-Isopropoxy-1h-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-1h-indole-5,6-diol is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives have been extensively studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound, featuring an isopropoxy group and hydroxyl groups at the 5 and 6 positions, makes it a compound of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1h-indole-5,6-diol typically involves the introduction of the isopropoxy group and hydroxyl groups onto the indole scaffold. One common method is the reaction of 1H-indole with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxy derivative. Subsequent hydroxylation at the 5 and 6 positions can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxy-1h-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
1-Isopropoxy-1h-indole-5,6-diol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Isopropoxy-1h-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
1-Methoxy-1h-indole-5,6-diol: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Ethoxy-1h-indole-5,6-diol: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-Propoxy-1h-indole-5,6-diol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 1-Isopropoxy-1h-indole-5,6-diol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-propan-2-yloxyindole-5,6-diol |
InChI |
InChI=1S/C11H13NO3/c1-7(2)15-12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3 |
Clé InChI |
ZILRDPNSMKVUQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)ON1C=CC2=CC(=C(C=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
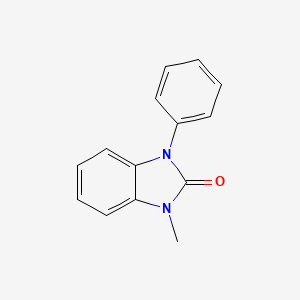
![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
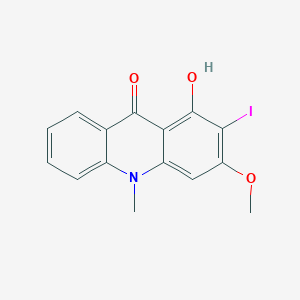
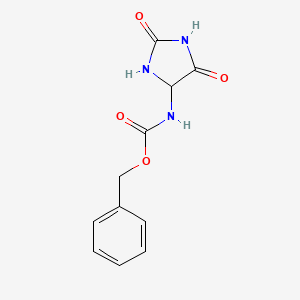

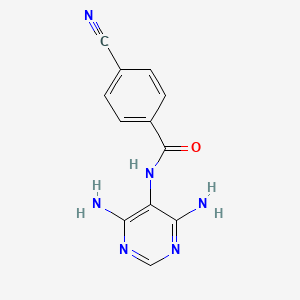
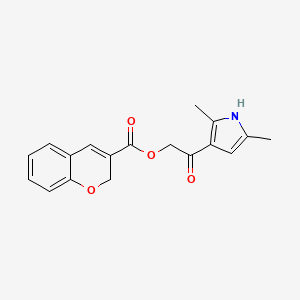
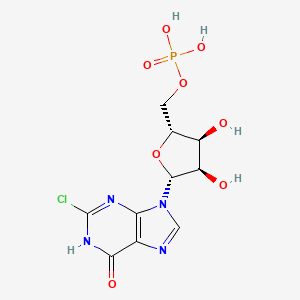

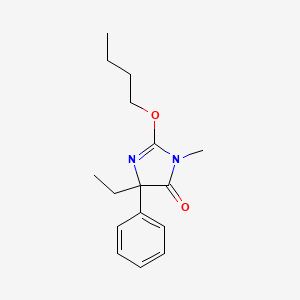
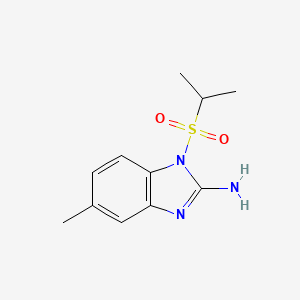
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
